![molecular formula C20H18BrPS B12533028 {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane CAS No. 798548-39-7](/img/structure/B12533028.png)
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a sulfanyl (thioether) linkage and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl sulfanyl intermediate. This can be achieved by reacting 4-bromothiophenol with an appropriate alkylating agent to introduce the ethyl group.
Phosphination: The intermediate is then reacted with diphenylphosphine under controlled conditions to form the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Coordination: Transition metals like palladium (Pd) or platinum (Pt) are often used in coordination reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
科学的研究の応用
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Medicinal Chemistry:
作用機序
The mechanism by which {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane exerts its effects depends on its application:
Catalysis: The phosphane group coordinates with a metal center, facilitating the activation of substrates and promoting the desired chemical transformation.
Biological Studies: It may interact with specific proteins or enzymes, altering their activity or stability.
類似化合物との比較
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can be compared with other similar compounds, such as:
{2-[(4-Chlorophenyl)sulfanyl]ethyl}(diphenyl)phosphane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and coordination properties.
{2-[(4-Methylphenyl)sulfanyl]ethyl}(diphenyl)phosphane: The presence of a methyl group can influence the compound’s steric and electronic properties.
{2-[(4-Nitrophenyl)sulfanyl]ethyl}(diphenyl)phosphane: The nitro group introduces electron-withdrawing effects, potentially altering the compound’s reactivity.
These comparisons highlight the unique properties of This compound , such as its specific reactivity patterns and coordination behavior, which make it valuable for various applications.
特性
CAS番号 |
798548-39-7 |
|---|---|
分子式 |
C20H18BrPS |
分子量 |
401.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)sulfanylethyl-diphenylphosphane |
InChI |
InChI=1S/C20H18BrPS/c21-17-11-13-20(14-12-17)23-16-15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2 |
InChIキー |
GTWIYESXXJVLTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCSC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


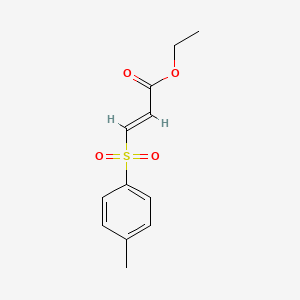
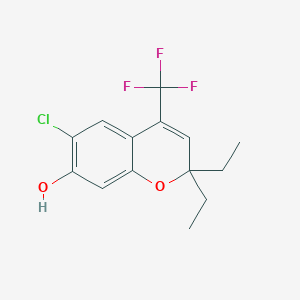
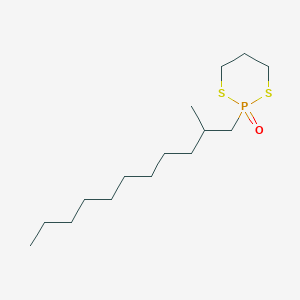
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
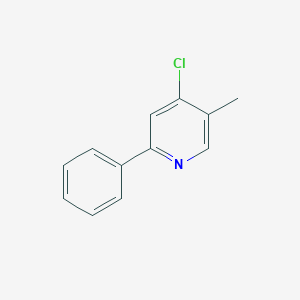
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
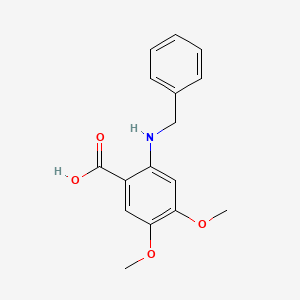

![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)

![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
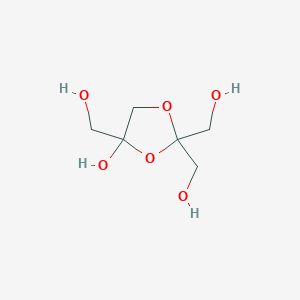
![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
